molecular formula C19H29NO5 B1666213 Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester CAS No. 579494-66-9

Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester

Cat. No. B1666213
M. Wt: 351.4 g/mol
InChI Key: QPUVKSKJCNGSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD3043 has been used in trials studying the treatment and basic science of Safety, Sedation, Tolerability, and Pharmacokinetics.

Scientific Research Applications

Copolymerization Applications

  • Novel trisubstituted ethylenes, including oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. This process involved the piperidine catalyzed Knoevenagel condensation of oxy ring-substituted benzaldehydes and propyl cyanoacetate, characterized by various analytical techniques (Kharas et al., 2016).

Synthetic Processes

  • The synthesis of ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate, an important intermediate in the synthetic process of furanone, utilized benzene derivatives for solvents and sodium and ethyl lactate as raw materials. This process explored the effects of various reaction conditions on the yield, finding the optimal conditions for efficient synthesis (Shubin, 2009).

Applications in Polymer Science

  • Another study focused on oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which were synthesized and copolymerized with styrene. These ethylenes were characterized by CHN analysis, IR, 1H, and 13C-NMR, revealing significant insights into the copolymerization process and the properties of the resulting copolymers (Kharas et al., 2013).

Photoresist Applications

  • The study on a two-component photoresist system utilized novel ester acetal polymer, showing potential applications in lithography. This polymer was acidolyzed in the presence of strong acid, leading to materials with high thermal stability and resolution in lithographic processes (Wang et al., 2007).

properties

CAS RN

579494-66-9

Product Name

Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-ethoxyphenyl]acetate

InChI

InChI=1S/C19H29NO5/c1-5-11-24-19(22)13-15-9-10-16(17(12-15)23-8-4)25-14-18(21)20(6-2)7-3/h9-10,12H,5-8,11,13-14H2,1-4H3

InChI Key

QPUVKSKJCNGSGT-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC

Appearance

Solid powder

Other CAS RN

579494-66-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(4-((N,N-diethylcarbamoyl)methoxy)-3-ethoxyphenyl)acetic acid propyl ester
AZD-3043

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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